molecular formula C6H14O2 B12782752 (2S,3R)-2-Methyl-1,3-pentanediol CAS No. 94339-79-4

(2S,3R)-2-Methyl-1,3-pentanediol

Cat. No.: B12782752
CAS No.: 94339-79-4
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-NTSWFWBYSA-N
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Description

(2S,3R)-2-Methyl-1,3-pentanediol is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the enantioselective reduction of 2-methyl-3-pentanone using chiral catalysts. Another method includes the asymmetric hydrogenation of 2-methyl-3-pentenoic acid derivatives. These reactions typically require specific catalysts and conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods are environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

(2S,3R)-2-Methyl-1,3-pentanediol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and stereoselective processes.

    Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.

    Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its interactions and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in research and industry .

Properties

CAS No.

94339-79-4

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2S,3R)-2-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

SPXWGAHNKXLXAP-NTSWFWBYSA-N

Isomeric SMILES

CC[C@H]([C@@H](C)CO)O

Canonical SMILES

CCC(C(C)CO)O

Origin of Product

United States

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